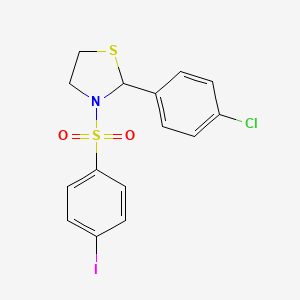

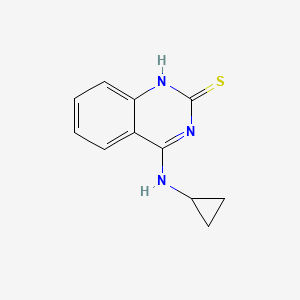

N-cyclopropyl-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-cyclopropyl-5-methylisoxazole-3-carboxamide” is a compound that can be used for pharmaceutical testing . It has a molecular formula of C8H10N2O2 and a molecular weight of 166.18 g/mol.

Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The structure of isoxazole compounds can be analyzed using various techniques such as IR, 1H NMR, 13C NMR, and EIMS .Chemical Reactions Analysis

The chemical reactions of isoxazole compounds can be influenced by various factors. For example, the presence of different substituents can affect the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole compounds can be analyzed using various techniques. For example, the density functional theory (DFT) can be used to study the electronic structure of molecules and analyze chemical reactivity descriptors .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

N-cyclopropyl-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide is a compound of interest due to its structural uniqueness, incorporating cyclopropyl, isoxazole, and azetidine functionalities. Its synthesis involves intricate chemical processes that offer a gateway to various chemical transformations and biological applications. For instance, the cyclocondensation of methyl 2-(5-methylisoxazole-3-yl)imino-3,3,3-trifluoropropionate with 1,3-binucleophiles leads to the formation of trifluoromethyl-containing 3,5-dihydro-4-ones and other heterocyclic compounds, showcasing the versatility of related chemical structures in synthesizing novel compounds with potential biological activities (Sokolov, Aksinenko, & Martynov, 2014).

Biological Evaluation and Potential Applications

The research into compounds structurally related to N-cyclopropyl-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide also extends into their biological evaluation. For example, the study on the synthesis and evaluation of Schiff's bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents highlights the therapeutic potential of azetidine-containing compounds. The 2-azetidinone skeleton is identified as having potential as a CNS active agent, with specific compounds showing significant antidepressant and nootropic activities, underscoring the importance of this scaffold in the development of new therapeutic agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Antimicrobial and Anticancer Properties

Further exploring the biological activities, novel dihydropyridine derivatives containing imidazolyl substituents, akin to the structural motif of N-cyclopropyl-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide, have been synthesized and shown to possess significant antimicrobial properties against a range of bacterial and fungal pathogens. This highlights the potential use of such compounds in addressing antimicrobial resistance and developing new antimicrobial agents (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019).

Mécanisme D'action

While the specific mechanism of action for “N-cyclopropyl-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide” is not known, isoxazole compounds have been found to have various biological activities. They can act as immunosuppressors, inhibitors of Heat Shock Protein90, initiators of neurogenesis, GABA A antagonists, and antinociceptives .

Orientations Futures

Propriétés

IUPAC Name |

N-cyclopropyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-7-4-10(14-18-7)12(17)15-5-8(6-15)11(16)13-9-2-3-9/h4,8-9H,2-3,5-6H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJKVIANKSHFNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide](/img/structure/B2439907.png)

![Methyl (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride](/img/structure/B2439911.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isopropyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2439913.png)

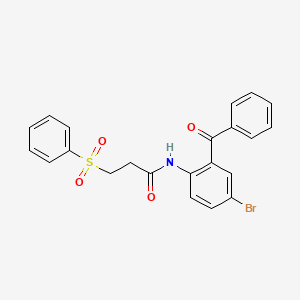

![3-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2439920.png)

![2-chloro-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2439922.png)

![1-Butyl-4-{1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2439925.png)

![2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanol](/img/structure/B2439929.png)